2-Bromo-4-fluoro-6-methoxybenzonitrile

描述

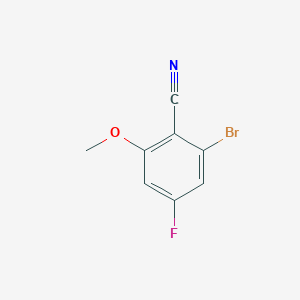

2-Bromo-4-fluoro-6-methoxybenzonitrile (molecular formula: C₈H₅BrFNO) is a substituted benzonitrile derivative featuring bromo (Br), fluoro (F), and methoxy (OCH₃) groups at positions 2, 4, and 6, respectively. The nitrile (-CN) group at position 1 confers electron-withdrawing properties, making the compound a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural uniqueness lies in the strategic placement of substituents, which influence reactivity, solubility, and molecular interactions .

Structure

2D Structure

属性

IUPAC Name |

2-bromo-4-fluoro-6-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXQEWAKWSBFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Nucleophilic Aromatic Substitution

2-Bromo-4-fluoro-6-methoxybenzonitrile can be synthesized through the nucleophilic aromatic substitution of 4-bromo-2,6-difluorobenzonitrile with sodium methoxide. This reaction yields both 4-bromo-2-fluoro-6-methoxybenzonitrile and 2,6-dimethoxybenzonitrile.

$$

\text{4-bromo-2,6-difluorobenzonitrile} + \text{NaOCH}_3 \rightarrow \text{4-bromo-2-fluoro-6-methoxybenzonitrile} + \text{2,6-dimethoxybenzonitrile}

$$

- React 4-bromo-2,6-difluorobenzonitrile with sodium methoxide.

- This yields a mixture of 4-bromo-2-fluoro-6-methoxybenzonitrile and 2,6-dimethoxybenzonitrile.

Conversion to Amides and Further Reactions

The resulting 4-bromo-2-fluoro-6-methoxybenzonitrile can be hydrolyzed to corresponding amides using hydrogen peroxide and an aqueous solution of sodium hydroxide. These amides can then undergo Miyaura borylation, followed by Suzuki-Miyaura coupling with other compounds to form more complex structures.

$$

\text{4-bromo-2-fluoro-6-methoxybenzonitrile} \xrightarrow{\text{H}2\text{O}2, \text{NaOH}} \text{Corresponding Amide}

$$

$$

\text{Corresponding Amide} \xrightarrow{\text{Miyaura Borylation}} \text{Boronate} \xrightarrow{\text{Suzuki-Miyaura Coupling}} \text{Final Compound}

$$

科学研究应用

Organic Chemistry

2-Bromo-4-fluoro-6-methoxybenzonitrile is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitutions allows for the creation of diverse derivatives that can enhance biological activity or improve material properties.

Biological Research

Recent studies have highlighted its potential in biological applications:

- Enzyme Interaction Studies : The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which is crucial for understanding enzyme mechanisms.

- Anticancer Activity : It has shown promise in inhibiting tumor growth in breast cancer cell lines by inducing apoptosis. For example:

- Study 1 : Demonstrated significant inhibition of cell proliferation linked to modulation of survival signaling pathways.

- Study 2 : Investigated its synergistic effects with established chemotherapeutics, revealing enhanced cytotoxicity compared to treatments alone.

Medicinal Chemistry

The compound's structural features suggest potential for drug development. Its interactions with biological targets make it a candidate for designing new therapeutic agents aimed at specific diseases.

Industrial Applications

In industrial settings, this compound serves as a precursor in manufacturing dyes, polymers, and other fine chemicals. Its unique properties allow it to be tailored for specific applications in agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 2-Bromo-4-fluoro-6-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The methoxy group can also influence the compound’s reactivity and solubility.

相似化合物的比较

Positional Isomers

- 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9): This isomer swaps bromo and fluoro positions (Br at 4, F at 2). The altered substituent arrangement impacts dipole moments and crystallization behavior, as seen in crystallographic studies of related bromo-fluoro benzonitriles .

- 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4): Features an additional fluoro group at position 3. The increased electronegativity enhances polarity but may reduce metabolic stability in biological systems .

Substituent Variants

- 5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9): Replaces methoxy with a methyl group. The methyl substituent introduces steric hindrance but lacks the electron-donating resonance effect of methoxy, altering reactivity in nucleophilic substitutions .

- 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1472104-49-6): Substitutes nitrile with an aldehyde (-CHO) and methoxy with hydroxyl (-OH).

Functional Group Derivatives

- Methyl 4-bromo-2-fluoro-6-methoxybenzoate (CAS 1427415-25-5): Replaces nitrile with a methyl ester (-COOCH₃). The ester group enhances hydrolytic stability under acidic conditions compared to the nitrile .

- 2-Fluoro-6-methoxybenzonitrile : Lacks the bromo group, reducing molecular weight and halogen-mediated reactivity (e.g., Suzuki couplings). Its vibrational spectra have been extensively studied, highlighting the methoxy group’s influence on infrared absorption bands .

Table 1: Structural and Functional Comparison of Analogs

Physicochemical and Reactivity Differences

- Electron-Withdrawing Effects : The nitrile group in this compound enhances electrophilicity at the bromo position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Analogs with ester or aldehyde groups show reduced suitability for such reactions .

- Solubility : Methoxy substituents improve solubility in polar solvents compared to methyl or ethoxy analogs. For instance, 2-fluoro-6-methoxybenzonitrile exhibits better aqueous solubility than its methyl counterpart .

- Spectroscopic Profiles : Vibrational spectroscopy reveals distinct C≡N stretching frequencies (~2230 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹), differing from methyl or hydroxyl analogs .

生物活性

2-Bromo-4-fluoro-6-methoxybenzonitrile is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its structural features suggest potential reactivity and biological activity, making it a candidate for further investigation in drug development and therapeutic applications.

This compound possesses a distinctive structure characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzonitrile framework. This configuration can influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is leveraged in the development of enzyme inhibitors and in the study of protein-ligand interactions .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In particular, it has been investigated for its efficacy against specific cancer types, including breast cancer. The compound has shown promise in enhancing the effects of existing anticancer agents, suggesting a synergistic potential when used in combination therapies .

Study 1: Inhibition of Tumor Growth

In a study examining the effects of this compound on breast cancer cell lines, it was observed that the compound significantly inhibited cell proliferation. The mechanism was linked to the induction of apoptosis and modulation of signaling pathways associated with cell survival .

Study 2: Synergistic Effects with Chemotherapeutics

Another investigation focused on the combination of this compound with established chemotherapeutic agents. The results indicated that this compound could enhance the cytotoxic effects of these drugs in vitro, leading to increased rates of apoptosis in cancer cells compared to treatment with chemotherapeutics alone .

Table 1: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-4-fluoro-6-methoxybenzonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A plausible route starts with methoxy and cyano group introduction via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling. For example, bromination of 4-fluoro-6-methoxybenzonitrile using NBS (N-bromosuccinimide) in the presence of a Lewis acid (e.g., FeBr₃) could yield the target compound. Reaction optimization includes temperature control (e.g., 0–25°C), solvent selection (DCM or DMF), and monitoring via TLC/GC-MS .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at δ ~3.8 ppm, aromatic protons split due to bromo/fluoro effects) .

- IR : Identify nitrile (C≡N stretch ~2240 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺ at m/z 230.0 (C₈H₄BrFNO) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction (XRD) analysis?

- Methodological Answer : Bromo and fluoro substituents create steric and electronic hindrance, complicating crystal packing. Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) to promote nucleation. SHELXT/SHELXL software can refine diffraction data, leveraging direct methods for phase solution and least-squares refinement for atomic positions .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and methoxy groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Bromo : Acts as a leaving group in Suzuki-Miyaura couplings (e.g., with arylboronic acids using Pd(PPh₃)₄ catalyst).

- Fluoro : Electron-withdrawing nature deactivates the ring, requiring harsher conditions (e.g., 80–100°C in toluene/EtOH).

- Methoxy : Electron-donating effects may compete with fluoro’s deactivation, necessitating computational DFT studies to map charge distribution .

Q. What computational methods are suitable for predicting the spectroscopic properties and reaction pathways of this compound?

- Methodological Answer :

- DFT (B3LYP/6-311+G(d,p)) : Calculate NMR chemical shifts (GIAO method) and IR vibrational modes.

- Molecular Dynamics (MD) : Simulate solvent effects on crystallization.

- TD-DFT : Predict UV-Vis absorption spectra for photochemical applications .

Q. How can contradictions in experimental data (e.g., unexpected byproducts in synthesis) be systematically resolved?

- Methodological Answer :

- Hypothesis Testing : Use LC-MS to identify byproducts (e.g., debrominated or dimerized species).

- Mechanistic Studies : Probe reaction intermediates via in-situ FTIR or trapping experiments.

- Control Experiments : Vary catalysts (e.g., Pd vs. Cu), solvents, or temperatures to isolate contributing factors .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。